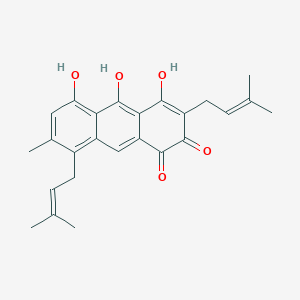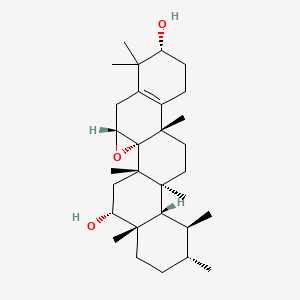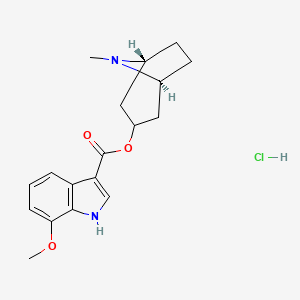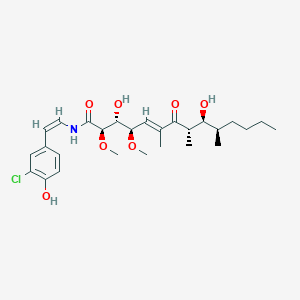
Gadolinium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gadolinium(2+) is an elemental gadolinium, a monoatomic dication and a divalent metal cation.
Scientific Research Applications
MRI Contrast Enhancement : Gadolinium(III) complexes are primarily used in clinical MRI to increase contrast. These complexes selectively relax water molecules near them, enhancing image clarity. Researchers are exploring ways to optimize the sensitivity (relaxivity) of these contrast agents for better molecular target detection (Caravan, 2006).
Neurotoxicity Studies : Studies have investigated the potential neurotoxic effects of gadolinium on the central nervous system, particularly its impact on mitochondrial function and oxidative stress in rat cortical neurons. These effects include decreased metabolic activity, elevated intracellular ROS, and neuron cell apoptosis (Feng et al., 2010).
Alternative Lanthanide Ions Research : While Gadolinium(III) is dominant in MRI contrast agent design, research is also exploring other lanthanide ions (including Gadolinium(2+)) as potential alternatives, focusing on their properties and potential applications (Bottrill et al., 2006).
Dual Imaging Nanoparticles : Gadolinium(2+) oxide nanoparticles have shown promise as dual imaging agents for MRI and X-ray computed tomography (CT), offering potential in cancer diagnosis and therapy (Ahmad et al., 2015).
Therapeutic Applications : Gadolinium(2+) complexes have been investigated for their potential in enhancing tumor response to chemotherapeutics and as radiosensitizers in cancer treatment. Their selective delivery to cell nuclei could significantly enhance treatment efficacy (Crossley et al., 2010).
Gadolinium Retention Studies : There is ongoing research on the long-term retention of gadolinium in human tissues and its potential health implications, especially in the context of gadolinium-based contrast agents (GBCAs) used in MRI (McDonald et al., 2018).
Chemistry and Safety : Understanding the basic solution chemistry of gadolinium, including its chelation chemistry and hydration numbers, is essential for assessing the safety and toxicity of gadolinium-based compounds (Sherry et al., 2009).
Synapse Model Studies : Gadolinium(2+) has been studied in the context of synaptic models to understand its influence on calcium diffusion and neurotransmitter release in the brain (Sutresno et al., 2020).
properties
Product Name |
Gadolinium(2+) |
|---|---|
Molecular Formula |
Gd+2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
gadolinium(2+) |
InChI |
InChI=1S/Gd/q+2 |
InChI Key |
UVTDZAPQOTUWGV-UHFFFAOYSA-N |
SMILES |
[Gd+2] |
Canonical SMILES |
[Gd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



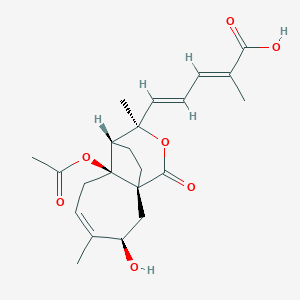
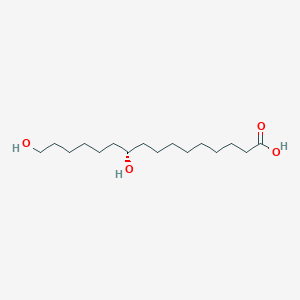
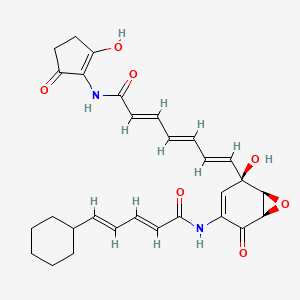
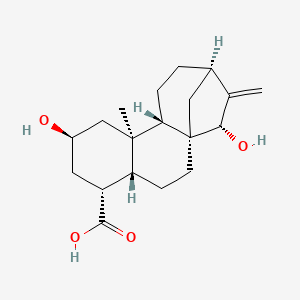
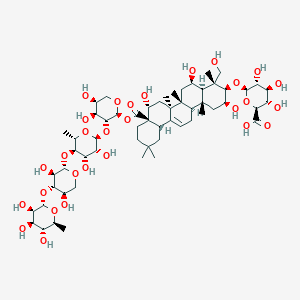
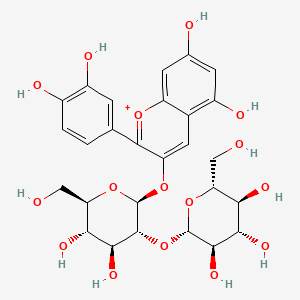

![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
